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bacteriophage T4 gene 10 protein

Structural Virology Cryo-EM Model Validation X-ray Crystallography

Bacteriophage T4 gene 10 protein (gp10, CAS 147258-49-9) is a structural virion protein that functions as a baseplate wedge subunit essential for host cell recognition and attachment. As a homotrimeric component of the T4 baseplate periphery, gp10 acts as a molecular lever that rotates and extends the hinged short tail fibers during infection.

Molecular Formula C13H15NO2S
Molecular Weight 0
CAS No. 147258-49-9
Cat. No. B1176815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebacteriophage T4 gene 10 protein
CAS147258-49-9
Synonymsbacteriophage T4 gene 10 protein
Molecular FormulaC13H15NO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacteriophage T4 Gene 10 Protein (gp10): Baseplate Wedge Initiator for Tail Assembly Research and Phage Engineering


Bacteriophage T4 gene 10 protein (gp10, CAS 147258-49-9) is a structural virion protein that functions as a baseplate wedge subunit essential for host cell recognition and attachment [1]. As a homotrimeric component of the T4 baseplate periphery, gp10 acts as a molecular lever that rotates and extends the hinged short tail fibers during infection [1][2]. The mature gp10 polypeptide comprises 602 amino acids with a calculated molecular mass of approximately 66.2 kDa, though the mature protein in the phage particle may be larger due to gene fusion events [3][4]. The crystal structure of the gp10 C-terminal domain has been determined to 1.2 Å resolution, providing exceptionally detailed atomic-level insights into its architecture [1][5].

Why Generic Substitution of Bacteriophage T4 Baseplate Proteins Fails: Evidence for gp10-Specific Procurement


Although bacteriophage T4 baseplate wedge proteins gp10, gp11, and gp12 share a common evolutionary origin through gene triplication and exhibit similar central folding motifs [1], they are not functionally interchangeable. Each protein occupies a distinct structural role: gp10 forms elongated ~210 Å trimers that act as molecular levers, gp11 serves as the interface connecting short tail fibers, and gp12 constitutes the receptor-binding domain of the short tail fiber [1]. Critically, gp10 contains unique inter-chain disulfide bridges—both gp10–gp10 and gp10–gp7—that are absent in gp11, and its binding affinity for gp11 is so extraordinarily tight that the binding constant cannot be measured by conventional sedimentation equilibrium methods [2][3]. Substitution with even the most homologous paralog would disrupt the hierarchical baseplate wedge assembly sequence (gp11→gp10→gp7→gp8→gp6→gp53→gp25) and compromise the conformational switching mechanism essential for infection [3][4].

Quantitative Differentiation of Bacteriophage T4 Gene 10 Protein from Closest Analogs: Evidence for Procurement Decisions


Superior X-ray Crystallographic Resolution of gp10 C-terminal Domain Compared to gp11 and gp12

The C-terminal domain of gp10 has been determined by X-ray crystallography at 1.2 Å resolution, enabling visualization of individual atoms including water molecules and precise side-chain rotamer assignments [1]. In direct comparison, the crystal structure of the gp11 trimer was determined to 2.0 Å resolution, meaning gp10 provides approximately 2.8× higher atomic detail (inverse resolution ratio squared: (2.0/1.2)² ≈ 2.78) . The gp12 receptor-binding domain crystal structure was solved at 1.5 Å resolution for a protease-stable fragment only, not the full-length functional trimer [2]. The full-length gp12 structure in the baseplate has only been observed by cryo-EM at 17 Å resolution [3]. Thus, gp10 provides the highest-resolution, full-context structural information among all T4 baseplate wedge proteins.

Structural Virology Cryo-EM Model Validation X-ray Crystallography

Unique Inter-chain Disulfide Bond Topology in gp10 Not Present in gp11

The gp10 trimer contains a distinctive disulfide bond network: two of the three gp10 molecules in the complex form an inter-chain disulfide bridge, while the third molecule does not participate in disulfide bond formation [1]. Additionally, gp10 forms a specific gp10–gp7 inter-chain disulfide bridge via Cys555 in domain 4 [2]. In contrast, the gp11 trimer does not contain inter-chain disulfide bonds; its subunits are held together exclusively by non-covalent interactions including the trimeric parallel coiled-coil formed by N-terminal domains . This covalent stabilization through disulfide bonds is unique to gp10 within the baseplate wedge proteins and contributes to the mechanical stability required for its lever function during baseplate conformational change.

Structural Biology Redox Biochemistry Phage Baseplate Assembly

Ultra-High Affinity gp10–gp11 Binding: Too Tight to Quantify by Standard Methods

The binding of gp11 to gp10 is so extraordinarily tight that the equilibrium binding constant (Kd) could not be determined by trace sedimentation equilibrium—the standard method for measuring ultra-high affinity protein-protein interactions [1]. This is explicitly stated: 'the binding of gp11 to gp10 is so tight that the binding constant could not be determined by trace sedimentation equilibrium' and 'no indication of dissociation of the intermediate complexes is found in sedimentation velocity' [1]. In contrast, many other phage structural protein interactions, such as gp12 binding to SPP1 capsids, are measurable with defined Kd values [2]. The gp10–gp11 complex forms with a measured molecular weight of 284,000 ± 7,000 g/mol, consistent with a 3:3 stoichiometry (expected: 269,840 g/mol), and is stable against dissociation by 1.5 M NaCl or 2% Triton X-100 [3][4].

Protein-Protein Interaction Analytical Ultracentrifugation Baseplate Assembly Kinetics

Defined Sedimentation Coefficient and Precise Stoichiometry of the gp10–gp11 Wedge Initiation Complex

The gp10–gp11 complex, the first intermediate in baseplate wedge assembly, has been characterized with quantitative precision: sedimentation coefficient of 9.3 S, molecular weight of 284,000 ± 7,000 g/mol (sedimentation equilibrium), consistent with a 3:3 stoichiometry of gp10 to gp11 subunits [1][2]. The calculated molecular weight of the complex is 269,840 g/mol, and the experimental value of 284,000 ± 7,000 g/mol falls within 5.3% agreement [1]. The individual gp10 protein has a sedimentation coefficient of 7.1 S as a trimer (molecular weight ~188,000 g/mol), while gp11 alone sediments at 3.5 S as a trimer (molecular weight ~60,000 g/mol) [1][3]. The 9.3 S complex formed upon co-expression or in vitro mixing at pH 6.0 demonstrates that gp10 is the obligate scaffold upon which gp11 assembles—gp7, gp8, and other wedge proteins cannot bind gp11 directly [4].

Macromolecular Assembly Analytical Ultracentrifugation Structural Virology

Optimal Research and Industrial Application Scenarios for Bacteriophage T4 Gene 10 Protein (gp10)


High-Resolution Structural Biology: Atomic-Detail Model Building for Cryo-EM Baseplate Reconstructions

The 1.2 Å resolution crystal structure of gp10 (PDB 2FKK) provides the highest-resolution template among all T4 baseplate wedge proteins for fitting into cryo-EM density maps [1]. Unlike gp11 (2.0 Å) or gp12 (fragment only at 1.5 Å, full-length at 17 Å cryo-EM), gp10 enables accurate side-chain placement and water molecule identification critical for validating conformational states of the pre- and post-infection baseplate [1][2]. Researchers performing cryo-EM analysis of bacteriophage tail machinery should procure gp10 as the gold-standard reference for model docking and validation.

In Vitro Reconstitution of Baseplate Wedge Assembly Pathway

gp10 is the obligate initiator of baseplate wedge assembly; only the gp10–gp11 complex (9.3 S, 3:3 stoichiometry) can recruit gp7 to continue the sequential assembly pathway [3][4]. No alternative protein can substitute for gp10 in this role [4]. For laboratories studying macromolecular self-assembly, phage morphogenesis, or developing in vitro assembly systems for phage engineering, purified recombinant gp10 is the essential starting material. The ultra-high affinity of gp10–gp11 interaction ensures reproducible complex formation even under stringent conditions (up to 1.5 M NaCl) [5].

Phage-Based Nanotechnology: Engineering the Baseplate Lever Mechanism

gp10's unique function as a ~210 Å molecular lever that rotates and extends short tail fibers during infection makes it the prime target for structure-guided engineering of the baseplate conformational switch [1]. The distinctive disulfide bond network (gp10–gp10 and gp10–gp7 via Cys555) provides covalent mechanical stabilization absent in gp11 or gp12, enabling mutagenesis studies of force transduction [6]. Researchers developing phage-based biosensors, targeted antimicrobial delivery systems, or biomolecular motors should select gp10 for its mechanistically unique properties.

Phage Display and Affinity Reagent Development Using Baseplate Wedge Scaffolds

The gp10 C-terminal domain, with its well-defined 1.2 Å structure and exposed surface loops, serves as a structurally characterized scaffold for peptide insertion in phage display applications [1][2]. Unlike gp11, which connects to short tail fibers and may be sterically constrained, gp10's extended conformation and peripheral baseplate position offer greater tolerance for insertional modifications without disrupting virion assembly [1]. Vendors providing recombinant gp10 with >90% purity (validated by SDS-PAGE) enable direct use in display library construction and affinity maturation campaigns [7].

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